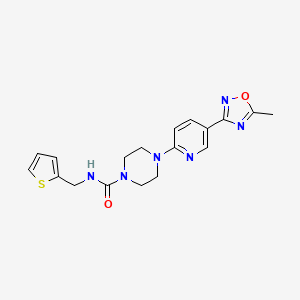
4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H20N6O2S and its molecular weight is 384.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide , often referred to in the literature as a derivative of piperazine and oxadiazole, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. The unique structural features of this compound, including the oxadiazole and piperazine moieties, suggest diverse mechanisms of action that could be leveraged in drug development.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N4O2, with a molecular weight of 322.37 g/mol . Key chemical properties include:
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
| LogP (Partition Coefficient) | 3.170 |
| Water Solubility (LogSw) | -3.53 |
| Acid Dissociation Constant (pKa) | 9.52 |
These properties indicate a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.
Anticancer Potential
Research indicates that derivatives of 1,3,4-oxadiazoles , including those similar to the compound , exhibit significant anticancer properties. These compounds have been shown to target various enzymes involved in cancer cell proliferation such as:
- Telomerase
- Histone Deacetylase (HDAC)
- Thymidylate Synthase
- Thymidine Phosphorylase
For instance, a study highlighted that oxadiazole derivatives can inhibit telomerase activity and induce apoptosis in cancer cell lines such as MCF-7 and U-937, demonstrating their potential as cytotoxic agents .
The mechanisms through which these compounds exert their effects include:
- Enzyme Inhibition : Targeting specific enzymes crucial for cancer cell survival.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
- Cell Cycle Arrest : Disrupting normal cell cycle progression, particularly at the G0-G1 phase.
Case Studies and Research Findings
Several studies have provided empirical data supporting the biological activity of related compounds:
- Cytotoxicity Assays : Compounds similar to the one under review showed IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
- Molecular Docking Studies : These studies revealed favorable interactions between the oxadiazole scaffold and target proteins involved in cancer progression, suggesting high specificity and potential efficacy .
- Flow Cytometry Analysis : This technique was employed to assess apoptosis induction in cancer cells treated with oxadiazole derivatives, confirming their role as effective anticancer agents .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cell lines (e.g., MCF-7) |
| Enzyme Inhibition | Effective against telomerase and HDAC |
| Apoptosis Induction | Induces apoptosis in treated cells |
特性
IUPAC Name |
4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-13-21-17(22-26-13)14-4-5-16(19-11-14)23-6-8-24(9-7-23)18(25)20-12-15-3-2-10-27-15/h2-5,10-11H,6-9,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFOMRZZGKXWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














